N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
Overview
Description
N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a useful research compound. Its molecular formula is C14H12ClFN2O2S and its molecular weight is 326.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds within the family of N'-(2-chloro-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide have been synthesized and evaluated for their antimicrobial and antifungal properties. A study by Ghiya and Joshi (2016) reported on the synthesis of biologically active derivatives, characterized by various spectroscopic methods, and evaluated for antimycobacterial, antibacterial, and antifungal activities. This indicates a potential application in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Ghiya & Joshi, 2016).
Enzyme Inhibition for Drug Discovery
Another research avenue involves the compound's role in enzyme inhibition, particularly monoamine oxidases (MAO-A and MAO-B), which are key targets in treating neurological disorders. Abid et al. (2017) discovered that sulfonyl hydrazones derived from this compound class are effective, non-selective inhibitors of these enzymes, showing potential for therapeutic applications in neurodegenerative diseases. This underscores the compound's significance in drug discovery and development for treating conditions such as depression and Parkinson's disease (Abid et al., 2017).
Materials Science and Optical Properties
The study of this compound's derivatives extends into materials science, particularly in exploring their optical properties. Research on similar sulfonohydrazides has demonstrated their utility in developing new materials with desirable optical characteristics. For instance, Sasikala et al. (2017) investigated the linear and nonlinear optical properties of a related compound, highlighting its potential in optical limiting and photonic applications. This suggests the compound's relevance in creating materials for optical devices, emphasizing its versatility beyond biomedical applications (Sasikala et al., 2017).
Properties
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2S/c1-10-5-7-11(8-6-10)21(19,20)18-17-9-12-13(15)3-2-4-14(12)16/h2-9,18H,1H3/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCIBHAOAAKHKD-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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